N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group and linked to a 3,4,5-trimethoxybenzamide moiety. This compound has garnered attention for its antiproliferative activity, particularly against cancer cell lines such as MCF7 (human breast adenocarcinoma), with studies suggesting inhibition of tyrosine kinase receptors via competitive binding to ATP recognition sites . Its structural uniqueness lies in the combination of a sulfur-containing cyclopenta[b]thiophene scaffold and a trimethoxylated benzamide group, which enhances both solubility and target affinity.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-13-7-10(8-14(23-2)16(13)24-3)17(21)20-18-12(9-19)11-5-4-6-15(11)25-18/h7-8H,4-6H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFQNLPYQQTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 368.44 g/mol. The compound features a complex structure that includes a cyclopenta[b]thiophene moiety and a trimethoxybenzamide group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.44 g/mol |
| CAS Number | 924099-53-6 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to cyclopenta[b]thiophenes. For instance, a study involving similar thiophene-based compounds demonstrated significant antiproliferative activity against various cancer cell lines. Notably, Compound 17 (related in structure) exhibited submicromolar GI50 values across multiple cancer types:
- A549 (Lung Cancer) : GI50 = 2.01 μM
- OVACAR-4 (Ovarian Cancer) : GI50 = 2.27 μM
- CAKI-1 (Kidney Cancer) : GI50 = 0.69 μM
- T47D (Breast Cancer) : GI50 = 0.362 μM
These results indicate that compounds with similar structures may also demonstrate potent anticancer effects through mechanisms such as inducing cell cycle arrest and apoptosis via tubulin polymerization inhibition .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : Activation of caspases (caspase 3, 8, and 9) has been observed in treated cell lines, indicating that these compounds can trigger programmed cell death.
- Cell Cycle Arrest : Evidence suggests that treatment with these compounds results in significant G2/M accumulation in cancer cells .
Case Studies and Experimental Findings
A series of experiments were conducted to evaluate the efficacy of this compound against various cancer cell lines:
Table: Summary of Biological Activity
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| A549 | 1.06 | 0.5 | >70 |
| OVACAR-4 | 2.01 | 4.19 | >70 |
| CAKI-1 | 0.69 | 13.4 | >70 |
| T47D | 0.362 | - | >70 |
The above data illustrate that the compound exhibits low cellular toxicity while maintaining significant antiproliferative effects across multiple cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with derivatives and analogs, focusing on structural modifications, biological activity, and mechanisms of action.
Key Observations
Structural Impact on Activity: The parent compound and its derivatives (24, 25) exhibit nanomolar-range IC50 values against MCF7 cells, attributed to the trimethoxybenzamide group’s role in hydrophobic interactions and hydrogen bonding with kinase active sites . Bulkier Substituents: Derivatives like the bromo-piperidinylsulfonyl analog may suffer from reduced activity due to steric hindrance, though empirical data are lacking.
Mechanistic Insights :
- The parent compound and analogs 24/25 mimic tyrosine kinase inhibitors (e.g., gefitinib) by blocking ATP binding, a mechanism critical for disrupting cancer cell proliferation .
- In contrast, simpler analogs (e.g., 2-fluorobenzamide ) lack reported activity, suggesting the necessity of both the thiophene core and methoxy-rich benzamide for efficacy.
Synthetic Accessibility :
- The parent compound is synthesized via condensation reactions between cyclopenta[b]thiophene precursors and 3,4,5-trimethoxybenzoyl chloride, with yields >70% under reflux conditions .
- Derivatives like compound 24 require multi-step syntheses involving hydrazide intermediates, which may limit scalability compared to simpler analogs .
Structure-Activity Relationship (SAR) Analysis
- Critical Substituents: The 3,4,5-trimethoxybenzamide group is indispensable for activity, as its removal or substitution (e.g., with halogens) drastically reduces potency . The cyano group on the thiophene scaffold enhances electronic interactions with kinase residues, as seen in the high activity of compounds 24 and 25 .
- Side Chain Modifications :
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide?
Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, 3,4,5-trimethoxybenzoyl chloride (a common intermediate) can react with amine-containing heterocycles under mild conditions. Evidence from similar compounds (e.g., compound 100 in ) suggests using 1,4-dioxane as a solvent at room temperature, followed by purification via silica gel chromatography (ethyl acetate/dichloromethane) and crystallization from ethanol . Key steps include monitoring reaction progress via TLC and confirming purity through NMR (e.g., ¹H NMR δ 7.78 ppm for aromatic protons) .
Q. How can researchers confirm the structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- ¹H/¹³C NMR : Identify aromatic protons (e.g., 3,4,5-trimethoxybenzamide protons at δ 3.72–3.80 ppm for methoxy groups) and cyano/thiophene signals .
- X-ray crystallography : Resolve crystal structures using programs like SHELXL (). For example, dihedral angles between aromatic rings (e.g., 71.59° in related benzamides) can validate spatial conformation .
- Mass spectrometry : Confirm molecular weight (C₂₀H₂₁N₃O₄S, MW 415.47 g/mol) .
Q. What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Antiproliferative assays : Use MTT assays on cancer cell lines (e.g., MCF7). IC₅₀ values can be determined via dose-response curves (e.g., 30.8 nM for structurally similar thiophene derivatives) .
- Enzyme inhibition : Test tyrosine kinase inhibition via ATP-binding site competition assays, comparing activity to reference inhibitors (e.g., gefitinib) .
Advanced Research Questions
Q. How can computational methods elucidate its mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tyrosine kinase receptors (e.g., EGFR). Focus on hydrogen bonding with ATP-binding residues (e.g., Met793) and π-π stacking with hydrophobic pockets .
- MD simulations : Assess binding stability over 100 ns trajectories using GROMACS. Analyze RMSD/RMSF plots to confirm target engagement .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. cyano groups) on bioactivity using datasets from analogs () .
Q. How should researchers address contradictions in reported IC₅₀ values across studies?
Answer:
- Standardize assay conditions : Ensure consistent cell lines (e.g., MCF7 passage number), serum concentration (10% FBS), and incubation time (72 hours) .
- Validate purity : Use HPLC (≥95% purity, ) to exclude impurities affecting activity.
- Cross-validate with orthogonal assays : Compare ATPase activity (via malachite green assay) with cell viability data to confirm target specificity .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?
Answer:
- Solubility enhancement : Introduce polar groups (e.g., sulfonamide in ) or formulate as nanocrystals .
- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic soft spots (e.g., methoxy demethylation). Stabilize via fluorination () or cyclopropyl substituents .
- Permeability : Use Caco-2 assays; logP >3 may improve absorption but reduce solubility (balance via prodrug strategies) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core modifications : Replace the cyclopenta[b]thiophene with indole () or triazine () to assess ring size effects on activity .
- Substituent tuning : Vary methoxy groups (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy in ) to probe steric/electronic impacts .
- Bioisosteres : Substitute the cyano group with trifluoromethyl () or nitro to enhance target affinity .
Methodological Considerations
Q. What techniques resolve low yields during synthesis?
Answer:
- Optimize reaction conditions : Increase equivalents of 3,4,5-trimethoxybenzoyl chloride (1.2 eq) and use catalysts like DMAP .
- Purification : Employ gradient elution (hexane → ethyl acetate) in column chromatography or recrystallize from DCM/hexane .
Q. How to validate target engagement in cellular models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
